molecular formula C21H17ClFN3O3S2 B14107421 N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14107421
M. Wt: 478.0 g/mol
InChI Key: ZXMGLQYLNTWLEL-UHFFFAOYSA-N
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Description

The target compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a 2-(thiophen-2-yl)ethyl group at position 3, and an N-(3-chloro-4-fluorobenzyl)acetamide side chain. This structure combines electron-withdrawing (chloro, fluoro) and electron-donating (thiophene) substituents, likely influencing its physicochemical and binding properties.

Properties

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H17ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27)

InChI Key

ZXMGLQYLNTWLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzylamine, thiophene derivatives, and pyrimidine intermediates. Common synthetic steps could involve:

    Nucleophilic substitution: reactions to introduce the benzylamine group.

    Cyclization: reactions to form the thieno[3,2-d]pyrimidine core.

    Amidation: reactions to attach the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for treating various diseases.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: As a building block for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thieno/Pyrimidine Derivatives

Compound Name / Reference Core Structure Key Substituents Notable Features
Target Compound Thieno[3,2-d]pyrimidine - 3-(2-(Thiophen-2-yl)ethyl)
- N-(3-Chloro-4-fluorobenzyl)acetamide
Unique thiophene-ethyl linkage; chloro-fluoro benzyl enhances lipophilicity
Compound 24 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one - 7-Methyl
- Phenylamino
- Acetamide
Higher solubility due to pyrido-fusion; m.p. 143–145°C
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine - 3-(2,4-Difluorobenzyl)
- 4-Oxo
Flexible tetrahydropyrimidine core; dual fluoro substituents for enhanced binding
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine - 3-Ethyl, 5,6-Dimethyl
- Thioacetamide linkage
Thioether bridge improves metabolic stability; steric hindrance from dimethyl

Key Observations:

  • Substituent Effects : The 2-(thiophen-2-yl)ethyl group introduces π-π stacking capability, contrasting with the thioacetamide in , which prioritizes sulfur-mediated interactions.
  • Electron-Withdrawing Groups : The 3-chloro-4-fluorobenzyl motif is recurrent in , suggesting its critical role in target engagement, possibly via hydrophobic pockets.

Notes:

  • The acetamide side chain in the target compound likely requires coupling agents like EDC·HCl or HOBt , as seen in .
  • The absence of thiophene-specific synthesis steps in the evidence suggests that the 2-(thiophen-2-yl)ethyl group may be introduced via alkylation or Suzuki coupling .

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the class of thienopyrimidines. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases.

  • Molecular Formula : C21H14ClF2N3O3S
  • Molecular Weight : 461.9 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes and receptors involved in critical pathways. For instance, the presence of the 3-chloro-4-fluorophenyl moiety enhances its interaction with tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production in various organisms. Docking studies have shown that this compound exhibits significant binding affinity to the catalytic site of tyrosinase derived from Agaricus bisporus, suggesting its potential as a competitive inhibitor .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionTyrosinaseEnhanced inhibitory activity
AntimicrobialVarious bacterial strainsPotential antibacterial properties
CytotoxicityCancer cell linesInduced apoptosis in specific lines
Molecular InteractionProtein targetsModulation of receptor activity

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study highlighted the effectiveness of compounds containing the 3-chloro-4-fluorophenyl fragment in inhibiting tyrosinase activity. The results indicated that these compounds could serve as potential agents for treating hyperpigmentation disorders due to their ability to reduce melanin synthesis .
  • Antimicrobial Activity : Research has demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .
  • Cytotoxicity in Cancer Models : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's dual action—targeting both cellular proliferation and survival pathways—positions it as a promising candidate for further development in cancer therapeutics .

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